Vinleucinol

Vinca alkaloid Xenograft Antitumor activity

Vinleucinol (CAS 81571-28-0) is a semisynthetic vinca alkaloid prodrug engineered with a unique C-23 amino acid ester modification, delivering tumor-type-specific efficacy that generic vinblastine cannot replicate. In head-to-head xenograft studies, Vinleucinol demonstrates superior antitumor activity in malignant melanoma (THXO, LOX p28) and small cell lung carcinoma (LXFS 538, WX 322) models, while its active metabolite VileX is 4-fold more potent than the parent drug against L1210 leukemia cells. Researchers seeking differential tumor histotype sensitivity data or prodrug activation modeling will find Vinleucinol's 2-fold higher tolerated dose in ovarian models critical for combination therapy safety margin studies. Substitution with generic vinblastine is scientifically unjustifiable due to divergent tumor-type specificity and metabolic activation pathways.

Molecular Formula C51H69N5O9
Molecular Weight 896.1 g/mol
Cat. No. B1195685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinleucinol
SynonymsN-(deacetyl-O-4-vinblast-23-oyl)-ethyl isoleucinate
N-(deacetyl-O-4-vinblastoyl-23)-ethyl isoleucinate
O(4)-deacetyl-3-de(methoxycarbonyl)-3-(((1-ethoxycarbonyl-2-methylbutyl)amino)carbonyl)vincaleukoblastine
V-LEU
VileE
vinblastine-isoleucinate
vinleucinol
Molecular FormulaC51H69N5O9
Molecular Weight896.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)OCC)NC(=O)C1(C2C3(CCN4C3C(C1O)(C=CC4)CC)C5=CC(=C(C=C5N2C)OC)C6(CC7CC(CN(C7)CCC8=C6NC9=CC=CC=C89)(CC)O)C(=O)OC)O
InChIInChI=1S/C51H69N5O9/c1-9-30(5)39(41(57)65-12-4)53-45(59)51(62)43-49(20-23-56-21-15-19-48(11-3,42(49)56)44(51)58)34-24-35(38(63-7)25-37(34)54(43)6)50(46(60)64-8)27-31-26-47(61,10-2)29-55(28-31)22-18-33-32-16-13-14-17-36(32)52-40(33)50/h13-17,19,24-25,30-31,39,42-44,52,58,61-62H,9-12,18,20-23,26-29H2,1-8H3,(H,53,59)/t30-,31+,39-,42-,43+,44+,47-,48+,49+,50-,51-/m0/s1
InChIKeyQSTPFUDHVVIGCL-IPMACKNYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vinleucinol (V-LEU, VileE): A Semisynthetic Vinca Alkaloid with Differentiated Antitumor Spectrum


Vinleucinol (also known as vinblastine-isoleucinate, V-LEU, or VileE; CAS: 81571-28-0) is a semisynthetic vinca alkaloid derivative engineered as a prodrug of vinblastine [1]. It belongs to the class of microtubule-targeting agents that bind tubulin and disrupt mitotic spindle dynamics, thereby inhibiting cell division [2]. Unlike the clinically established vinca alkaloids (vinblastine, vincristine, vindesine, vinorelbine), vinleucinol incorporates a unique amino acid ester modification at the C-23 position, which alters its pharmacokinetic disposition and metabolic activation profile [3]. This structural modification confers a distinct antitumor activity spectrum, as demonstrated in comparative preclinical xenograft studies [4].

Why Generic Vinblastine Cannot Substitute for Vinleucinol in Targeted Oncology Research


Substituting vinleucinol with generic vinblastine—or other vinca alkaloids—is not scientifically justifiable due to fundamental differences in tumor-type specificity and metabolic activation. Direct comparative xenograft studies reveal that while vinleucinol and vinblastine share a common mechanism of microtubule inhibition, their antitumor efficacy profiles diverge substantially across different cancer histotypes [1]. Vinleucinol exhibits superior activity in malignant melanoma and small cell lung carcinoma (SCLC) models, whereas vinblastine demonstrates greater potency in colorectal carcinoma xenografts [1]. Furthermore, vinleucinol's activity is critically dependent on its conversion to the active metabolite VileX, which is 4-fold more potent than the parent drug against L1210 leukemia cells [2]. This prodrug-metabolite relationship introduces a layer of pharmacokinetic complexity absent in direct vinblastine administration, rendering simple potency comparisons inadequate for experimental design or procurement decisions [3].

Quantitative Evidence of Vinleucinol's Differentiated Profile vs. Vinblastine and Vintriptol


Superior Antitumor Activity of Vinleucinol in Malignant Melanoma and SCLC Xenografts

In a direct comparative study using a panel of nine human tumor xenografts in nude mice, vinleucinol (V-LEU) demonstrated superior antitumor activity relative to vinblastine specifically in malignant melanoma and small cell lung carcinoma (SCLC) models, despite being equipotent across most other tumor types [1]. The study employed equitoxic intravenous dosing twice weekly, with efficacy assessed by tumor growth inhibition and complete remission rates [1].

Vinca alkaloid Xenograft Antitumor activity Melanoma Small cell lung cancer

Nonlinear Pharmacokinetics and Dose-Dependent Terminal Half-Life of Vinleucinol

Unlike vinblastine, which exhibits linear pharmacokinetics in mice, vinleucinol (VileE) displays nonlinear, dose-dependent pharmacokinetics characterized by decreasing clearance and increasing terminal half-lives at higher doses [1]. This property has significant implications for dosing regimens and toxicity management.

Pharmacokinetics Nonlinear clearance Terminal half-life Dose-dependent VileE

Enhanced Potency of Active Metabolite VileX Relative to Parent Compound

Vinleucinol (VileE) functions as a prodrug, with its antitumor activity largely mediated by its major metabolite VileX [1]. In vitro cytotoxicity assays demonstrate that VileX is significantly more potent than the parent drug [1].

Metabolite VileX Cytotoxicity Prodrug activation L1210

Higher Tolerated Dose of Vinleucinol Compared to Vinblastine in Ovarian Cancer Xenografts

As a prodrug, vinleucinol allows for administration of higher molar doses compared to its active parent compound vinblastine, while maintaining comparable toxicity [1]. This higher dosing capacity may translate into enhanced tumor exposure to the active metabolite.

Prodrug Maximum tolerated dose Ovarian cancer Xenograft Equitoxic comparison

Divergent Tumor-Type Specificity Within the Vinblastine-23-Oyl Amino Acid Derivative Series

Within the same chemical series of vinblastine-23-oyl amino acid derivatives, structural modifications profoundly affect antitumor spectrum and potency. Direct comparison between vinleucinol (V-LEU) and vintriptol reveals that vinleucinol is significantly more active across a broader range of tumor xenografts [1].

Structure-activity relationship Vintriptol Amino acid derivative Tumor specificity Prodrug design

Metabolite-Driven In Vivo Efficacy: VileX Accounts for Majority of Antitumor Activity

Pharmacokinetic-pharmacodynamic analysis indicates that the antitumor activity observed in xenograft models following vinleucinol administration is primarily attributable to its major metabolite VileX, rather than the parent compound itself [1].

Metabolite VileX In vivo efficacy Pharmacokinetic-pharmacodynamic relationship Xenograft

Optimal Research and Preclinical Application Scenarios for Vinleucinol


Preclinical Efficacy Studies in Malignant Melanoma and Small Cell Lung Cancer Xenograft Models

Vinleucinol is the preferred vinca alkaloid for researchers investigating antitumor efficacy in malignant melanoma (THXO, LOX p28) and small cell lung carcinoma (LXFS 538, WX 322) xenograft models, based on its demonstrated superiority over vinblastine in direct comparative studies [1]. Studies should incorporate equitoxic dosing regimens and consider the nonlinear pharmacokinetics of vinleucinol when designing dose-response experiments [2].

Prodrug Activation and Metabolism Studies in Cancer Pharmacology

Vinleucinol serves as an excellent model compound for investigating prodrug activation mechanisms and the role of tumor-specific metabolism in vinca alkaloid efficacy. The 4-fold higher potency of its active metabolite VileX [1] makes this system particularly useful for studying the pharmacokinetic-pharmacodynamic relationship and for validating in vitro-in vivo extrapolation models of prodrug activation [2].

Comparative Oncology Studies Exploring Tumor-Type Specificity of Vinca Alkaloids

The divergent activity profiles of vinleucinol and vinblastine across colorectal carcinoma (vinblastine superior) versus melanoma and SCLC (vinleucinol superior) [1] make vinleucinol an essential comparator in studies aimed at elucidating the molecular determinants of vinca alkaloid sensitivity in different tumor histotypes. Such studies may inform biomarker development for patient stratification.

Dose-Ranging Toxicology Studies Requiring Wider Therapeutic Window

In preclinical toxicology programs where a wider therapeutic index is desired, vinleucinol's 2-fold higher tolerated dose compared to vinblastine in ovarian cancer xenografts [1] allows for more extensive dose-ranging studies. This property is particularly valuable for establishing safety margins in combination therapy protocols or in models with narrow therapeutic windows [2].

Quote Request

Request a Quote for Vinleucinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.